3-(5-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide
Description
BenchChem offers high-quality 3-(5-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[5-[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3/c1-23-20(28)15-4-2-3-14(10-15)19-24-21(29-25-19)16-11-26(12-16)18(27)9-13-5-7-17(22)8-6-13/h2-8,10,16H,9,11-12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOSERQHUDWDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide is a synthetic derivative notable for its potential therapeutic applications. It incorporates various functional groups, including an azetidine and an oxadiazole ring, which are known for their biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
The chemical structure of the compound can be described as follows:
| Property | Description |
|---|---|
| IUPAC Name | 3-(5-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide |
| Molecular Formula | C₁₄H₁₅FN₄O₃ |
| Molecular Weight | 291.29 g/mol |
| CAS Number | 1795362-66-1 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the 1,3,4-oxadiazole moiety. The compound has shown promising activity against various microbial strains:
-
Antibacterial Effects :
- The oxadiazole derivatives have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.78 to 4 µg/mL .
- Compounds similar to the target structure have been effective against drug-resistant strains of Mycobacterium tuberculosis, indicating a potential for treating tuberculosis .
- Mechanism of Action :
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study by Dhumal et al. (2016) : This study focused on a series of oxadiazole derivatives and their antitubercular effects. The most active compounds inhibited Mycobacterium bovis BCG effectively in both active and dormant states .
- Research by Desai et al. (2018) : This work highlighted the antitubercular properties of pyridine-based oxadiazole derivatives, demonstrating that structural modifications can enhance biological activity .
Structure-Activity Relationship (SAR)
The biological activity of 3-(5-(1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide is influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorophenyl Group | Enhances lipophilicity and membrane penetration |
| Azetidine Ring | Contributes to binding affinity to target enzymes |
| Oxadiazole Moiety | Provides antimicrobial properties through enzyme inhibition |
Q & A
Q. Can this compound serve as a precursor for radiopharmaceuticals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
